4-bromo-5-chlorothiophene-2-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
4-Bromo-5-chlorothiophene-2-carbonitrile is a halogenated heterocycle . It has an empirical formula of C5H2BrNS and a molecular weight of 188.05 . The compound is typically provided in solid form .
Molecular Structure Analysis
The molecular structure of this compound can be represented by the SMILES stringBrc1csc(c1)C#N
. The InChI key for this compound is DJYVXBJLHPKUKS-UHFFFAOYSA-N
.
Safety and Hazards
Properties
{ "Design of the Synthesis Pathway": "The synthesis of 4-bromo-5-chlorothiophene-2-carbonitrile can be achieved through a multi-step process involving the introduction of the bromo and chloro substituents onto a thiophene ring, followed by the addition of a cyano group to the carbon atom adjacent to the bromo substituent.", "Starting Materials": [ "Thiophene", "Bromine", "Chlorine", "Sodium cyanide", "Copper(I) iodide", "Copper(II) sulfate pentahydrate", "Sodium sulfite", "Sodium hydroxide", "Acetic acid", "Ethanol" ], "Reaction": [ "Step 1: Bromination of Thiophene", "React Thiophene with Bromine in the presence of Copper(I) iodide as a catalyst to obtain 2-bromo thiophene.", "Step 2: Chlorination of 2-bromo thiophene", "React 2-bromo thiophene with Chlorine in the presence of Copper(II) sulfate pentahydrate as a catalyst to obtain 4-bromo-5-chloro thiophene.", "Step 3: Cyanation of 4-bromo-5-chloro thiophene", "React 4-bromo-5-chloro thiophene with Sodium cyanide in the presence of Sodium sulfite and Sodium hydroxide to obtain 4-bromo-5-chlorothiophene-2-carbonitrile.", "Step 4: Purification of the product", "The crude product is purified by recrystallization from Ethanol and Acetic acid." ] } | |
CAS No. |
911030-32-5 |
Molecular Formula |
C5HBrClNS |
Molecular Weight |
222.5 |
Purity |
95 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.